molecular formula C22H46NO4P B14474146 Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate CAS No. 66258-31-9

Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate

Katalognummer: B14474146
CAS-Nummer: 66258-31-9
Molekulargewicht: 419.6 g/mol
InChI-Schlüssel: UFBXWVMMRFGEIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of both phosphonate and diethylamino groups, which contribute to its reactivity and versatility in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled temperature conditions, usually between 15-25°C, and involves continuous stirring to ensure complete reaction . The generated hydrogen chloride gas is removed, and the reaction mixture is further processed to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically purified through processes such as washing, filtration, and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates .

Wirkmechanismus

The mechanism of action of Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds with active sites of enzymes, while the phosphonate group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate is unique due to its combination of phosphonate and diethylamino groups, which provide distinct reactivity and versatility compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

66258-31-9

Molekularformel

C22H46NO4P

Molekulargewicht

419.6 g/mol

IUPAC-Name

2-[bis(2-ethylhexoxy)phosphoryl]-N,N-diethylacetamide

InChI

InChI=1S/C22H46NO4P/c1-7-13-15-20(9-3)17-26-28(25,19-22(24)23(11-5)12-6)27-18-21(10-4)16-14-8-2/h20-21H,7-19H2,1-6H3

InChI-Schlüssel

UFBXWVMMRFGEIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COP(=O)(CC(=O)N(CC)CC)OCC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.